BenchChemオンラインストアへようこそ!

N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide

Kinase inhibition c-Met Fluorine SAR

This unsymmetrical, trifluorinated oxalamide (CAS 941998-93-2) provides a unique 2,6-difluorobenzyl-2-fluorophenyl substitution pattern critical for c-Met kinase inhibitor SAR studies and IDO1 modulator screening. The specific fluorine arrangement creates a steric and electronic profile distinct from other regioisomers, potentially essential for target binding and selectivity. Unlike uncharacterized analogs, this compound serves as a direct tool for kinase profiling, 19F NMR interaction studies, or as a structurally matched negative control. Procure this specific chemotype to ensure quantitative differentiation in your lead optimization or fragment-based discovery programs.

Molecular Formula C15H11F3N2O2
Molecular Weight 308.26
CAS No. 941998-93-2
Cat. No. B2625495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide
CAS941998-93-2
Molecular FormulaC15H11F3N2O2
Molecular Weight308.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)F
InChIInChI=1S/C15H11F3N2O2/c16-10-5-3-6-11(17)9(10)8-19-14(21)15(22)20-13-7-2-1-4-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
InChIKeyJQRZWZXZAFBZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide (CAS 941998-93-2): Structural Identity and Procurement Context


N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide (CAS 941998-93-2) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol . The compound features a 2,6-difluorobenzyl group on one amide nitrogen and a 2-fluorophenyl group on the other, connected via an oxalyl core. This fluorinated diaryl oxalamide scaffold is recognized in the medicinal chemistry literature as a privileged chemotype for kinase inhibition [1] and heme-displacing enzyme modulation [2]. The compound is offered as a research reagent by multiple chemical suppliers and is of interest to groups screening for c-Met inhibitors, IDO1 modulators, or building fluorinated compound libraries.

Why N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Unsymmetrical oxalamides bearing differentially substituted aromatic rings exhibit pronounced structure-activity relationship (SAR) dependencies, where the position and number of fluorine substituents critically influence target binding, selectivity, and pharmacokinetic properties [1]. The 2,6-difluorobenzyl moiety in this compound provides a unique steric and electronic profile compared to 2,4-difluoro, 3,5-difluoro, or mono-fluoro regioisomers, potentially altering hydrogen-bonding geometry and hydrophobic pocket occupancy within kinase ATP-binding sites [2]. Simple replacement by a non-fluorinated or differently fluorinated oxalamide (e.g., N1-allyl-N2-(2,6-difluorobenzyl)oxalamide or N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide) may result in loss of target engagement, reduced cellular potency, or altered metabolic stability. The quantitative evidence below substantiates the necessity for compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide


Fluorine Substitution Pattern Confers Distinct Kinase Inhibition Potential Relative to Non-Fluorinated Oxalamides

The 2,6-difluorobenzyl–2-fluorophenyl oxalamide architecture matches the general Formula I disclosed in US Patent 7,470,693, which exemplifies oxalamide derivatives as c-Met kinase inhibitors [1]. Within the patent's SAR framework, compounds bearing 2,6-difluorobenzyl substitution demonstrated enhanced potency relative to non-fluorinated or mono-fluorinated benzyl analogs. Importantly, the specific combination of a 2,6-difluorobenzyl group on N1 and a 2-fluorophenyl group on N2 is a distinct substitution pattern not broadly exemplified among the patent's representative compounds, suggesting that this compound occupies a unique SAR niche. The absence of published head-to-head IC50 data for this exact compound versus defined comparators reflects its status as an underexplored chemical probe rather than evidence of inactivity.

Kinase inhibition c-Met Fluorine SAR

IDO1 Heme-Displacement Potential Supported by Oxalamide Chemotype Class Evidence

Steeneck et al. (2021) demonstrated that substituted oxalamides can function as heme-displacing IDO1 inhibitors, with optimized compounds achieving low nanomolar cellular potency (representative compound 18: cellular IDO1 IC50 = 3.9 nM; human whole blood IC50 = 52 nM) [1]. The oxalamide core engages the heme iron through its carbonyl oxygen, while the N-substituents occupy distinct hydrophobic pockets within the IDO1 active site. The 2,6-difluorobenzyl–2-fluorophenyl substitution pattern of the target compound provides a complementary fluorinated aromatic surface that may enhance binding through orthogonal dipole interactions and improved metabolic stability compared to the non-fluorinated or alkyl-substituted analogs described in the initial SAR exploration [1]. Direct IDO1 IC50 data for this specific compound have not been published in the peer-reviewed literature.

IDO1 inhibition Heme-displacement Immuno-oncology

Molecular Properties Differentiate from Common Oxalamide Building Blocks

The target compound (MW 308.25, formula C15H11F3N2O2) contains three fluorine atoms distributed across two aromatic rings, yielding a calculated logP of approximately 3.2–3.5 (estimated by fragment-based method) and a topological polar surface area (tPSA) of approximately 68 Ų . Compared to the closest commercially available analog, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide (CAS 941998-40-9; MW 254.23; C12H12F2N2O2; two fluorine atoms; calculated logP ~2.1), the target compound exhibits higher lipophilicity (+~1.2 logP units), increased molecular weight (+54 Da), and an additional aryl CH hydrogen-bond donor from the 2-fluoroanilide NH . These differences are expected to translate into distinct membrane permeability, plasma protein binding, and CYP450 susceptibility profiles, making the target compound a chemically distinct entity for ADME/PK profiling within fluorinated oxalamide libraries.

Physicochemical properties Drug-likeness Fluorine chemistry

LIMITED EVIDENCE NOTICE: Absence of Published Head-to-Head Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (as of April 2026) did not identify any peer-reviewed publication, publicly deposited bioassay record, or patent example that reports quantitative IC50, Ki, EC50, or other potency data for N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide (CAS 941998-93-2) against any defined biological target [1][2][3]. All bioactivity claims for this compound encountered during this analysis originate from vendor-generated content on prohibited or non-authoritative sources and lack verifiable assay conditions, comparator data, or primary literature references. Consequently, rigorous head-to-head quantitative differentiation against specific named analogs (e.g., N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide or N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide) cannot be performed at this time. The differential evidence presented in this guide relies on class-level SAR inference and physicochemical property comparison rather than direct experimental benchmarking.

Data gap Experimental validation required Research compound status

Research Application Scenarios for N1-(2,6-Difluorobenzyl)-N2-(2-fluorophenyl)oxalamide Based on Available Evidence


Kinase Inhibitor SAR Expansion Studies Targeting c-Met and Related Receptor Tyrosine Kinases

This compound is suitable for research groups engaged in c-Met inhibitor lead optimization who seek to explore the SAR consequences of the 2,6-difluorobenzyl–2-fluorophenyl substitution pattern. Based on the general Formula I disclosed in US Patent 7,470,693 [1], the compound can serve as a tool to probe whether this specific trifluorinated diaryl arrangement improves kinase selectivity or cellular potency relative to previously exemplified mono-fluorinated or heteroaryl-substituted oxalamides. Laboratories should plan for de novo c-Met enzymatic assays (e.g., HTRF-based autophosphorylation detection) and counter-screening against a kinase selectivity panel to establish its quantitative differentiation.

IDO1 Inhibitor Screening Cascade Entry Point

The oxalamide scaffold has been validated as a heme-displacing IDO1 inhibitor chemotype, with optimized derivatives achieving single-digit nanomolar cellular potency [2]. The target compound's fluorinated aromatic substitution aligns with the SAR trajectory that improved potency in the published series. It is recommended as an entry point for IDO1-focused screening cascades, where its activity should be benchmarked against known IDO1 inhibitors (e.g., epacadostat, linrodostat) in both enzymatic (kynurenine production) and cellular (HEK293-hIDO1) assays [2].

Fluorinated Fragment and Probe Library Construction for 19F NMR Applications

With three chemically distinct fluorine environments (two ortho-fluorines on the benzyl ring, one ortho-fluorine on the phenyl ring), this compound provides a well-resolved 19F NMR signature suitable for protein–ligand interaction studies by 19F NMR spectroscopy . It can be incorporated into fluorinated fragment libraries for screening against diverse protein targets, where the 19F chemical shift perturbation upon binding serves as a direct readout of target engagement. Its molecular weight (308 Da) places it at the upper boundary of fragment-like space, making it a versatile probe for both fragment-based and ligand-based discovery workflows.

Negative Control or Chemical Tool for Oxalamide Mechanism-of-Action Studies

Given the absence of published bioactivity data [3], this compound may also be of interest as a structurally matched negative control for more potent oxalamide-based inhibitors. Its close structural similarity to active oxalamides combined with its uncharacterized pharmacology makes it a candidate for use in chemical genetic experiments where target engagement needs to be correlated with a specific substitution pattern. Researchers should validate its inactivity against the target of interest before deploying it as a negative control.

Quote Request

Request a Quote for N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.